molecular formula C22H15NO4S2 B8056313 4-[5-[(Z)-(3-benzyl-4-oxo-2-sulfanylidene-1,3-thiazolidin-5-ylidene)methyl]furan-2-yl]benzoic acid

4-[5-[(Z)-(3-benzyl-4-oxo-2-sulfanylidene-1,3-thiazolidin-5-ylidene)methyl]furan-2-yl]benzoic acid

Cat. No.: B8056313
M. Wt: 421.5 g/mol
InChI Key: AEZGRQSLKVNPCI-UHFFFAOYSA-N
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Description

4-[5-[(Z)-(3-Benzyl-4-oxo-2-sulfanylidene-1,3-thiazolidin-5-ylidene)methyl]furan-2-yl]benzoic acid (hereafter referred to as Compound A) is a heterocyclic molecule featuring a thiazolidinone core fused with a benzylidene group, a furan ring, and a terminal benzoic acid moiety. Its structure includes:

  • A thiazolidinone ring (4-oxo-2-sulfanylidene-1,3-thiazolidin-5-ylidene) with a benzyl substituent at position 2.
  • A furan-2-yl linker connecting the thiazolidinone to a para-substituted benzoic acid, which contributes to solubility and hydrogen-bonding capabilities.

Compound A has been investigated for its role in modulating biological targets such as G protein-coupled receptors (GPR35) and STAT3, with structural analogs showing promise in inflammation, antimicrobial activity, and metabolic disorders .

Properties

IUPAC Name

4-[5-[(3-benzyl-4-oxo-2-sulfanylidene-1,3-thiazolidin-5-ylidene)methyl]furan-2-yl]benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H15NO4S2/c24-20-19(29-22(28)23(20)13-14-4-2-1-3-5-14)12-17-10-11-18(27-17)15-6-8-16(9-7-15)21(25)26/h1-12H,13H2,(H,25,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AEZGRQSLKVNPCI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CN2C(=O)C(=CC3=CC=C(O3)C4=CC=C(C=C4)C(=O)O)SC2=S
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H15NO4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

421.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound involves multiple steps:

  • Preparation of 3-benzyl-4-oxo-2-sulfanylidene-1,3-thiazolidine: : This can be achieved through the cyclization of benzyl isothiocyanate with a substituted acetic acid derivative under anhydrous conditions.

  • Formation of the Z-isomer: : The intermediate is then subjected to specific catalytic conditions to yield the Z-isomer.

  • Alkylation with furan-2-yl benzoic acid: : The final step involves an alkylation reaction, facilitated by a base like potassium carbonate, to couple the thiazolidine derivative with furan-2-yl benzoic acid.

Industrial Production Methods

For large-scale production, methods such as batch reactors under controlled temperatures and pressures are utilized. Solvent choice and reaction duration are critical for optimizing yields and purity.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: : It undergoes oxidation to form sulfoxides or sulfones.

  • Reduction: : Can be reduced to thiols.

  • Substitution: : Electrophilic substitution can occur on the aromatic rings.

Common Reagents and Conditions

  • Oxidizing agents: : Hydrogen peroxide, m-chloroperbenzoic acid.

  • Reducing agents: : Sodium borohydride, lithium aluminum hydride.

  • Catalysts for substitution: : Lewis acids like aluminum chloride.

Major Products

Oxidation typically leads to sulfoxides or sulfones, while reduction can yield thiols. Substitution reactions form a variety of aromatic derivatives.

Scientific Research Applications

Chemistry

It is used as a building block in synthesizing larger, more complex molecules due to its versatile functional groups.

Biology

Investigated for its potential as an enzyme inhibitor, particularly in pathways involving oxidative stress.

Medicine

Explored for anti-inflammatory and anticancer properties. Its unique structure allows it to interact with specific biological targets.

Industry

Utilized in the development of specialized polymers and materials due to its reactive sites and stability.

Mechanism of Action

The compound's mechanism often involves interaction with biological macromolecules through its reactive thiazolidine and benzyl functionalities, inhibiting enzyme activities by forming covalent bonds or through non-covalent interactions, impacting molecular pathways related to disease progression.

Comparison with Similar Compounds

The pharmacological and physicochemical properties of Compound A are influenced by structural variations in three key regions: (i) the thiazolidinone ring substituents, (ii) the benzylidene group, and (iii) the aromatic acid moiety. Below is a systematic comparison:

Thiazolidinone Ring Modifications
Compound Substituent at Thiazolidinone Key Activity/Property Reference
Compound A 3-Benzyl Moderate GPR35 agonism; STAT3 inhibition (IC50 not reported)
(Z)-5-(3-Fluorobenzylidene)-2-thioxothiazolidin-4-one 3-Fluorobenzylidene Enhanced COX inhibition; anti-inflammatory activity
4-{(Z)-[(2Z)-2-(2-Fluorobenzylidene)-4-oxo-1,3-thiazolidin-5-ylidene]methyl}benzoic acid 2-Fluorobenzylidene Potent human GPR35 agonist (EC50 ~10 nM)
4-[5-[(Z)-(3-Ethyl-4-oxo-2-sulfanylidene-1,3-thiazolidin-5-ylidene)methyl]furan-2-yl]benzoic acid 3-Ethyl STAT3 inhibition (IC50 = 18,000–30,000 nM)

Key Findings :

  • Benzyl vs. Alkyl Substituents : The 3-benzyl group in Compound A likely enhances lipophilicity and receptor binding compared to the 3-ethyl analog, which shows weaker STAT3 inhibition .
  • Halogenation : Fluorination at the benzylidene position (e.g., 2-fluorobenzylidene) significantly improves GPR35 agonism, suggesting electronic effects (e.g., dipole interactions) are critical for receptor activation .
Benzylidene Group Modifications
Compound Benzylidene Substituent Biological Activity Reference
Compound A Unsubstituted benzylidene Broad-spectrum anti-inflammatory activity
(Z)-3-(3-Hydroxyphenyl)-5-((1-methyl-1H-indol-3-yl)methylene)-2-thioxothiazolidin-4-one Indole-substituted benzylidene Potent antibacterial/antifungal activity (MIC = 2–8 µg/mL)
4-[(5Z)-5-[[5-(2-Fluorophenyl)furan-2-yl]methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]butanoic acid 2-Fluorophenyl-furan Improved solubility; virucidal activity

Key Findings :

  • Indole vs. Benzylidene : Indole-substituted analogs exhibit superior antimicrobial activity, likely due to enhanced membrane penetration and DNA intercalation .
  • Fluorophenyl-Furan Hybrids : The addition of a fluorophenyl group on the furan linker improves solubility and virucidal efficacy, highlighting the role of halogenation in pharmacokinetics .
Aromatic Acid Moieties
Compound Acid Group Pharmacological Role Reference
Compound A Benzoic acid Enhances solubility; potential H-bond donor
4-{5-[3-(2,5-Dimethylphenyl)-2-imino-4-oxo-thiazolidin-5-ylidenemethyl]-furan-2-yl}-benzoic acid Benzoic acid with imino group Aminopeptidase inhibition (Ki = 15 nM)
(Z)-2-((5-(3-Fluorobenzylidene)-4-oxo-4,5-dihydrothiazol-2-yl)amino) substituted organic acids Varied organic acids Anti-cancer activity (IC50 = 5–20 µM)

Key Findings :

  • Benzoic Acid vs. Other Acids: The benzoic acid in Compound A provides a balance of solubility and target engagement, while imino-substituted analogs show higher enzyme inhibition due to additional hydrogen-bonding interactions .

Biological Activity

4-[5-[(Z)-(3-benzyl-4-oxo-2-sulfanylidene-1,3-thiazolidin-5-ylidene)methyl]furan-2-yl]benzoic acid is a complex organic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This compound, characterized by its unique thiazolidinone structure and furan moiety, exhibits potential as an enzyme inhibitor, antimicrobial agent, and anticancer compound. The following sections provide a comprehensive overview of its biological activity based on recent research findings.

PropertyValue
Chemical Formula C22H15NO4S2
Molecular Weight 421.49 g/mol
IUPAC Name This compound
Appearance Yellow to orange to brown
Melting Point 22 °C
Solubility Soluble in DMSO (3 mg/mL)

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within biological systems. It is known to inhibit various enzymes and disrupt cellular pathways, which can lead to significant therapeutic effects. For instance, it may inhibit enzymes involved in cell proliferation, thereby exhibiting anticancer properties.

Antimicrobial Activity

Research has demonstrated that derivatives of compounds similar to 4-[5...benzoic acid exhibit notable antimicrobial properties. For example, studies have shown that related thiazolidinone derivatives possess antibacterial activity against Gram-positive bacteria such as Staphylococcus aureus and Staphylococcus epidermidis, with minimum inhibitory concentration (MIC) values ranging from 16–32 mg/mL .

Anticancer Properties

The compound has also been studied for its anticancer potential. In vitro assays revealed that it can induce apoptosis in cancer cell lines by activating specific signaling pathways. For instance, compounds with similar structures have been shown to inhibit apoptosis signal-regulating kinase 1 (ASK1), which is implicated in various cancers . The most active derivatives demonstrated IC50 values as low as 0.2 mM against ASK1, indicating strong potential for therapeutic application in oncology.

Enzyme Inhibition

The compound's ability to act as an enzyme inhibitor has been explored extensively. It has been found to inhibit serine proteases such as the NS2B-NS3 protease of the Dengue virus and thrombin from bovine plasma . This broad spectrum of enzyme inhibition suggests potential applications in treating viral infections and thrombotic disorders.

Case Studies

  • Antimicrobial Study : A study conducted by Zvarec et al. reported the antibacterial efficacy of thiazolidinone derivatives against Staphylococcus aureus with promising MIC values .
  • Cancer Research : Research by Mendgen et al. highlighted the anticancer effects of similar compounds through their ability to inhibit key enzymes involved in cancer cell proliferation, suggesting a mechanism through which these compounds could be developed into therapeutic agents .
  • Enzyme Inhibition Analysis : Liang et al. studied the inhibition of Pseudomonas aeruginosa heme oxygenase by derivatives of this compound, providing insights into its potential use in treating infections caused by resistant bacterial strains .

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